molecular formula C22H24O2Sn B14595570 (tert-Butylperoxy)(triphenyl)stannane CAS No. 60593-49-9

(tert-Butylperoxy)(triphenyl)stannane

Katalognummer: B14595570
CAS-Nummer: 60593-49-9
Molekulargewicht: 439.1 g/mol
InChI-Schlüssel: BRBRVSVCDOMSBH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(tert-Butylperoxy)(triphenyl)stannane is an organotin compound that features a tert-butylperoxy group and three phenyl groups attached to a tin atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butylperoxy)(triphenyl)stannane typically involves the reaction of triphenyltin hydride with tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ph3SnH+t-BuOOHPh3SnOOBu-t+H2\text{Ph}_3\text{SnH} + \text{t-BuOOH} \rightarrow \text{Ph}_3\text{SnOOBu-t} + \text{H}_2 Ph3​SnH+t-BuOOH→Ph3​SnOOBu-t+H2​

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(tert-Butylperoxy)(triphenyl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions due to the presence of the peroxy group.

    Reduction: It can be reduced to triphenyltin hydride under appropriate conditions.

    Substitution: The tert-butylperoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(tert-Butylperoxy)(triphenyl)stannane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (tert-Butylperoxy)(triphenyl)stannane involves the generation of free radicals. The peroxy group decomposes to form tert-butoxy radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to the desired chemical transformations. The tin atom plays a crucial role in stabilizing the radical intermediates, facilitating the reaction process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the peroxy group and the triphenyltin moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Eigenschaften

CAS-Nummer

60593-49-9

Molekularformel

C22H24O2Sn

Molekulargewicht

439.1 g/mol

IUPAC-Name

tert-butylperoxy(triphenyl)stannane

InChI

InChI=1S/3C6H5.C4H10O2.Sn/c3*1-2-4-6-5-3-1;1-4(2,3)6-5;/h3*1-5H;5H,1-3H3;/q;;;;+1/p-1

InChI-Schlüssel

BRBRVSVCDOMSBH-UHFFFAOYSA-M

Kanonische SMILES

CC(C)(C)OO[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.